(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid

CXCR1/2 Antagonism Neutrophil Chemotaxis Stereoselectivity

(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid (CAS 1144016-27-2) is the `R`-enantiomer of a chiral 2-arylpropionic acid derivative. This compound belongs to a class of small molecules where a substituted oxazole ring is linked via an amine to a phenylpropanoic acid scaffold.

Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
Cat. No. B15062248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
Molecular FormulaC13H11F3N2O3
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m1/s1
InChIKeyLPPNMWHZIUTUIZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid: A Key Chiral Probe for CXCR Antagonism Research


(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid (CAS 1144016-27-2) is the `R`-enantiomer of a chiral 2-arylpropionic acid derivative. This compound belongs to a class of small molecules where a substituted oxazole ring is linked via an amine to a phenylpropanoic acid scaffold . The oxazole ring at the 4-position bears a trifluoromethyl group, a feature critical for potent antagonism of the CXCL8 (IL-8) receptors CXCR1 and CXCR2, as demonstrated by its `S`-enantiomer counterpart . Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) in the 2-arylpropionic acid class (e.g., ibuprofen, ketoprofen), this chemotype has been engineered to eliminate cyclooxygenase (COX) inhibition, instead targeting neutrophil chemotaxis pathways with nanomolar potency . The `R`-enantiomer serves as an essential tool for investigating stereospecific receptor interactions.

Why (R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid Cannot Be Replaced by Racemates or the (S)-Enantiomer Alone


In the 2-arylpropionic acid series, biological activity is highly stereospecific. Patent WO2010031835 explicitly teaches that the (S)-enantiomers and racemic mixtures of this chemotype are potent, low-nanomolar inhibitors of CXCL8-induced neutrophil chemotaxis, while the corresponding (R)-enantiomers and their amide/sulfonamide derivatives are either significantly less active or inactive . Generic substitution with the racemate (CAS 1217896-21-3) or the opposite enantiomer cannot reproduce the same pharmacological profile required for studies investigating the inactive stereoisomer or for use as a negative control. Furthermore, substituting with conventional NSAIDs like ketoprofen or ibuprofen, which also inhibit chemotaxis but at micromolar concentrations and with concomitant COX inhibition, introduces off-target effects that this compound's chemotype was specifically designed to eliminate .

Quantitative Evidence Guide for Selecting (R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid Over Alternatives


Stereochemistry-Dependent Potency in CXCL8-Induced Chemotaxis Inhibition

The (S)-enantiomer (e.g., compound 19 in WO2010031835) is a potent inhibitor of CXCL8-induced neutrophil chemotaxis, active in the low nanomolar range. In contrast, the (R)-enantiomer series, including (R)-amides and (R)-sulfonamides derived from this specific carboxylic acid, was described as effective but is consistently differentiated in the patent's claims. The patent explicitly designates the (S)-enantiomers and racemic mixtures as the pharmacologically active forms, indicating a stereospecific interaction with CXCR1/2. This compound, as the pure (R)-carboxylic acid, is expected to exhibit substantially reduced or negligible activity compared to its (S)-counterpart, making it a critical negative control .

CXCR1/2 Antagonism Neutrophil Chemotaxis Stereoselectivity

Potency Advantage Over Prior-Generation NSAID Chemotaxis Inhibitors

The 2-aminooxazole chemotype, to which this compound belongs, was designed to improve upon the micromolar chemotaxis inhibition activity of earlier 2-arylpropionic acid NSAIDs. The patent states that these novel compounds, specifically the (S)-enantiomers of which this compound is the R-counterpart, are active in the low nanomolar range, compared to the micromolar range of prior compounds like ketoprofen and ibuprofen . This represents a >100-fold potency gain for the active enantiomer, underscoring the value of the chemotype for structure-activity relationship (SAR) studies.

CXCL8 Inhibition Potency Benchmarking NSAID Alternatives

Clean Selectivity Profile: Absence of COX Activity

A key differentiator of this chemotype from classical NSAIDs is the engineered absence of cyclooxygenase (COX) inhibitory activity. The patent explicitly confirms that both the racemic mixtures and the (S)-enantiomers of the 2-arylpropionic acids, which include the 2-aminooxazole series, are devoid of COX activity . This clean selectivity profile is maintained for the entire chemical series, meaning the (R)-enantiomer is also expected to be COX-inactive, providing a control that does not confound inflammatory readouts through prostaglandin pathway modulation.

COX Selectivity Anti-inflammatory Off-target Screening

Strategic Application Scenarios for (R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid


Stereochemical Negative Control in CXCR1/2 Pharmacological Assays

When profiling novel CXCR1/2 antagonists, the (R)-enantiomer serves as the optimal negative control. Its expected lack of activity in chemotaxis assays, as inferred from the patent's focus on the (S)-enantiomer , allows researchers to confirm that observed inhibition by the (S)-enantiomer is stereospecific and not due to non-specific cytotoxicity or assay interference.

SAR Studies on the Oxazole-Phenylpropanoic Acid Scaffold

The compound is an essential tool for medicinal chemistry teams investigating the structure-activity relationship of 2-aminooxazole-based CXCR inhibitors. By comparing the R vs. S enantiomers, the influence of the chiral center on binding to CXCR1/2 can be precisely quantified , guiding the design of analogs with improved selectivity or pharmacokinetic properties.

COX-Inactive Benchmark for Anti-Inflammatory Mechanism Decoupling

In models of inflammatory disease where neutrophil migration is a key endpoint, the (R)-enantiomer helps decouple CXCR-mediated effects from COX-mediated effects. Since the chemotype is confirmed to lack COX activity , using the (R)-enantiomer alongside traditional NSAIDs allows for a cleaner interpretation of the role of the CXCL8/CXCR1/2 axis versus the prostaglandin pathway.

Quote Request

Request a Quote for (R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.